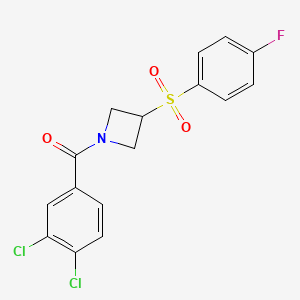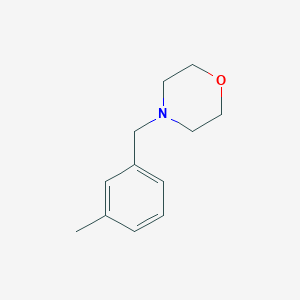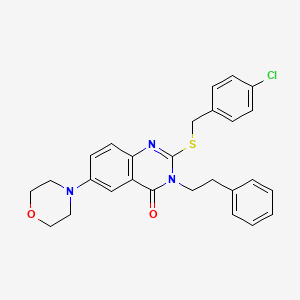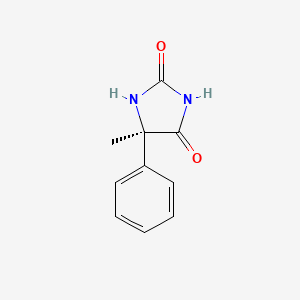![molecular formula C15H18FN5O B2955649 2-[[1-(5-Fluoropyrimidin-4-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine CAS No. 2379978-82-0](/img/structure/B2955649.png)
2-[[1-(5-Fluoropyrimidin-4-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[1-(5-Fluoropyrimidin-4-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine, also known as FLPM, is a novel chemical compound that has been extensively researched for its potential applications in the field of medicine. It is a pyrimidine-based compound that exhibits unique properties, making it a promising candidate for therapeutic interventions.
Mecanismo De Acción
The mechanism of action of 2-[[1-(5-Fluoropyrimidin-4-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine is not fully understood. However, it is believed that it works by inhibiting the activity of certain enzymes that are involved in DNA synthesis and replication. This, in turn, leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[[1-(5-Fluoropyrimidin-4-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying cancer cell growth and proliferation. However, one limitation of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on 2-[[1-(5-Fluoropyrimidin-4-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential side effects and toxicity of this compound in humans.
Métodos De Síntesis
The synthesis of 2-[[1-(5-Fluoropyrimidin-4-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine is a complex process that involves several steps. The first step involves the preparation of 5-methyl-2-(methylamino)pyrimidine-4-carbaldehyde, which is then reacted with 1-(3-piperidinyl)methanamine to form the intermediate compound. This intermediate is then reacted with 5-fluoropyrimidine-4-methanol to yield the final product, this compound.
Aplicaciones Científicas De Investigación
2-[[1-(5-Fluoropyrimidin-4-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including lung, breast, and colon cancer. Additionally, this compound has been shown to have significant antiviral activity against several viruses, including HIV-1 and HCV.
Propiedades
IUPAC Name |
2-[[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O/c1-11-5-18-15(19-6-11)22-9-12-3-2-4-21(8-12)14-13(16)7-17-10-20-14/h5-7,10,12H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIZPEJYXAGGOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C3=NC=NC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2955566.png)
![1-[(2,4-dimethoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2955567.png)



![Tert-butyl 2-[1-(2-chloropropanoyl)azepan-4-yl]acetate](/img/structure/B2955578.png)

![4-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoline](/img/structure/B2955581.png)

![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2955584.png)
![2-(4-bromophenyl)-1-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2955585.png)
![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2955587.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2955589.png)
